molecular formula C6H16ClN B094487 1-Hexanamine, hydrochloride CAS No. 142-81-4

1-Hexanamine, hydrochloride

Cat. No. B094487
CAS RN: 142-81-4
M. Wt: 137.65 g/mol
InChI Key: XKDUZXVNQOZCFC-UHFFFAOYSA-N
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Description

The compound "1-Hexanamine, hydrochloride" is not directly mentioned in the provided papers. However, the papers discuss various hexachlorocyclohexane (HCH) isomers and related compounds, which are chlorinated contaminants with significant environmental and health impacts. These substances, including HCH and its isomers, have been widely used as pesticides and have been detected in various environmental samples due to their high volatility and persistence .

Synthesis Analysis

The synthesis of related compounds, such as 2-azabicyclo[2.1.1]hexane hydrochloride, involves key synthetic steps that include intramolecular displacement reactions. For instance, a primary alkyl chloride is displaced by a tert-butylsulfinamide to create a bicyclic ring system . Although this does not directly pertain to the synthesis of "1-Hexanamine, hydrochloride," it provides insight into the type of chemical reactions that might be involved in synthesizing structurally related compounds.

Molecular Structure Analysis

The molecular structures of HCH isomers are significant in determining their environmental fate and toxicity. For example, the α- and γ-HCH isomers have been studied for their reactivity and degradation in the environment . The structure of these compounds influences their hydrolysis and subsequent breakdown, which follows pseudofirst-order kinetics under certain conditions . The molecular structure of "1-Hexanamine, hydrochloride" would similarly play a crucial role in its chemical reactivity and interactions.

Chemical Reactions Analysis

The chemical reactivity of HCH isomers, such as α- and γ-HCH, has been investigated through studies of their hydrolysis. These studies are essential for understanding the environmental fate of these compounds, as they are abundant in aquatic environments . The reactivity of "1-Hexanamine, hydrochloride" would also be of interest, particularly in understanding its potential degradation pathways and interactions with other substances.

Physical and Chemical Properties Analysis

The physical and chemical properties of HCH isomers have been extensively studied due to their environmental persistence and toxicity. For example, the differential toxicity and environmental fates of HCH isomers are influenced by their physical properties, such as volatility, which enables global transport and contamination of even remote areas . The properties of "1-Hexanamine, hydrochloride," such as solubility, stability, and reactivity, would be similarly important in assessing its environmental impact and health risks.

Scientific Research Applications

  • Differential Toxicity and Environmental Fates of Hexachlorocyclohexane Isomers : This paper reviews the environmental fates and toxicities of HCH isomers, including lindane and isomers in the technical mixture. The study highlights the high volatility of HCH, its global transport, and the toxic effects it can have on the central nervous system, reproductive, and endocrine systems (Willett, Ulrich, & Hites, 1998).

  • Preparation of 2-Azabicyclo[2.1.1]hexane Hydrochloride : This research describes a method for the multigram preparation of 2-azabicyclo-[2.1.1]hexane hydrochloride, which is structurally related to 1-Hexanamine, hydrochloride. The key step involves an intramolecular displacement of a primary alkyl chloride (Liao et al., 2016).

  • Exposure to Hexachlorobenzene during Pregnancy and Children’s Social Behavior : This study investigates the effects of prenatal exposure to HCB on the social behavior of preschool children. The findings suggest a decrease in behavioral competence at preschool ages due to prenatal exposure to current concentrations of HCB in Spain (Ribas‐Fitó et al., 2006).

  • Adverse Effects of Hexaclorobenzene Exposure in Children and Adolescents : This paper compiles scientific evidence regarding the adverse effects of exposure to HCB in children and adolescents, highlighting potential health effects linked to HCB exposure at different levels, such as neurotoxic, nephrotoxic, immunotoxic, hepatotoxic, and toxicogenomic effects (Casadó, Arrebola, Fontalba, & Muñoz, 2019).

  • Hexamidine Salts – Applications in Skin Health and Personal Care Products : This review discusses the use of hexamidine, a compound related to 1-Hexanamine, hydrochloride, in topical preparations and its role in skin homeostasis. The paper outlines the biocidal and protease inhibition properties of hexamidine and its effects on skin health (Parisi, Matts, Lever, Hadgraft, & Lane, 2017).

properties

IUPAC Name

hexan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N.ClH/c1-2-3-4-5-6-7;/h2-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKDUZXVNQOZCFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

111-26-2 (Parent)
Record name 1-Hexanamine, hydrochloride (1:1)
Source ChemIDplus
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DSSTOX Substance ID

DTXSID2059722
Record name 1-Hexanamine, hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Hexanamine, hydrochloride

CAS RN

142-81-4
Record name Hexylammonium chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142-81-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 1-Hexanamine, hydrochloride (1:1)
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexylammonium chloride
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Record name 1-Hexanamine, hydrochloride (1:1)
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Record name 1-Hexanamine, hydrochloride
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Record name Hexylammonium chloride
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Record name 1-Hexanamine, hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
FA Miller - Course notes on the interpretation of infrared and …, 2004 - Wiley Online Library
Chapter 6 completes the discussion of the group frequencies associated with the hydrocarbon frameworks of organic molecules by surveying those frequencies identified in aromatic (…
Number of citations: 12 onlinelibrary.wiley.com
TF Al-Azemi, M Vinodh, FH Alipour… - Organic Chemistry …, 2019 - pubs.rsc.org
… 2-Ethyl-1-hexanamine hydrochloride was purchased from Sigma Aldrich. All other reagents and solvents were of reagent grade purity and used without further purification. …
Number of citations: 20 pubs.rsc.org
T Sargent III, AT Shulgin, CA Mathis - Journal of medicinal …, 1984 - ACS Publications
The radioiodine-labeled amines currently available as brain-imaging agents, based on our previous work and that of others, are prepared either by exchange labeling or by direct …
Number of citations: 29 pubs.acs.org
H Chihara, N Nakamura - Nuclei Zn-Bi, Diagrams, Indexes, 1993 - Springer
This document is part of Subvolume B ‘Nuclei Zn - Bi, Diagrams, Indexes’ of Volume 31 ‘Nuclear Quadrupole Resonance Spectroscopy Data’ of Landolt-Börnstein - Group III …
Number of citations: 0 link.springer.com
H Chihara, N Nakamura - Substances Containing Ag… C 10 H 15, 2010 - Springer
Frequency is calculated from QCC and η. NQR frequencies of Cl-35 are given. Phase transitions occur at 268 K and 273 K. HN and H-Cl double resonance is reported. …
Number of citations: 2 link.springer.com
H Chihara, N Nakamura - Nuclei D-Cu, 1993 - Springer
This document is part of Subvolume A ‘Nuclei D - Cu’ of Volume 31 ‘Nuclear Quadrupole Resonance Spectroscopy Data’ of Landolt-Börnstein - Group III Condensed Matter. …
Number of citations: 0 link.springer.com
E Bellasio, A Campi, N Di Mola… - Journal of medicinal …, 1984 - ACS Publications
The hypothesis that the side effects of hydralazine, such as mutagenicity and lupus erythematosus like syndrome, might be due to the NHNH2 group prompted us to incorporate part of …
Number of citations: 32 pubs.acs.org

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